1-(2-Methoxy-4-nitrophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea
Overview
Description
1-(2-Methoxy-4-nitrophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea is an organic compound that features a thiourea group attached to a substituted phenyl ring
Preparation Methods
The synthesis of 1-(2-Methoxy-4-nitrophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea typically involves the reaction of 2-methoxy-4-nitroaniline with 1-(tetrahydrofuran-2-yl)ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Methoxy-4-nitrophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Methoxy-4-nitrophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea include:
1-(2-Methoxy-4-nitrophenyl)-3-phenylthiourea: Lacks the tetrahydrofuran ring, which may affect its solubility and reactivity.
1-(2-Methoxy-4-nitrophenyl)-3-(2-thienyl)thiourea: Contains a thiophene ring instead of a tetrahydrofuran ring, which can influence its electronic properties.
1-(2-Methoxy-4-nitrophenyl)-3-(2-furyl)thiourea: Features a furan ring, which may alter its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[1-(oxolan-2-yl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-9(12-4-3-7-21-12)15-14(22)16-11-6-5-10(17(18)19)8-13(11)20-2/h5-6,8-9,12H,3-4,7H2,1-2H3,(H2,15,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXQGRHDFNMIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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